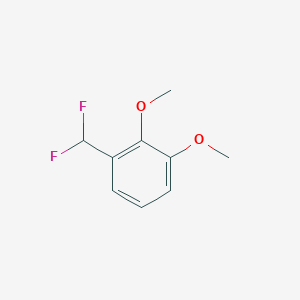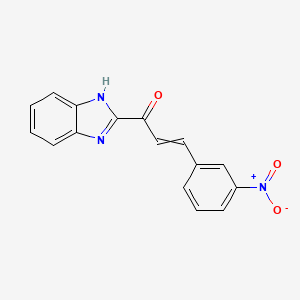
(E)-1-(2-Benzimidazolyl)-3-(3-nitrophenyl)-2-propen-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-1-(2-Benzimidazolyl)-3-(3-nitrophenyl)-2-propen-1-one is an organic compound that belongs to the class of benzimidazole derivatives. This compound is characterized by the presence of a benzimidazole ring attached to a propenone moiety, which is further substituted with a nitrophenyl group. The compound exhibits interesting chemical and biological properties, making it a subject of research in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(2-Benzimidazolyl)-3-(3-nitrophenyl)-2-propen-1-one typically involves the condensation of 2-aminobenzimidazole with 3-nitrobenzaldehyde in the presence of a base. The reaction proceeds through the formation of a Schiff base intermediate, which undergoes cyclization to yield the desired product. Common bases used in this reaction include sodium hydroxide or potassium carbonate. The reaction is usually carried out in a polar solvent such as ethanol or methanol under reflux conditions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would require optimization of reaction conditions to ensure high yield and purity of the product. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and reduce production costs.
Análisis De Reacciones Químicas
Types of Reactions
(E)-1-(2-Benzimidazolyl)-3-(3-nitrophenyl)-2-propen-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction of the nitro group can yield the corresponding amine derivative.
Substitution: The benzimidazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Reagents like halogens or alkylating agents can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of nitro oxide derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted benzimidazole derivatives.
Aplicaciones Científicas De Investigación
(E)-1-(2-Benzimidazolyl)-3-(3-nitrophenyl)-2-propen-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications due to its biological activities.
Industry: Used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of (E)-1-(2-Benzimidazolyl)-3-(3-nitrophenyl)-2-propen-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The nitrophenyl group may play a role in the compound’s biological activity by participating in redox reactions or forming reactive intermediates. The benzimidazole ring can interact with nucleic acids or proteins, influencing cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
(E)-1-(2-Benzimidazolyl)-3-(4-nitrophenyl)-2-propen-1-one: Similar structure with a different position of the nitro group.
(E)-1-(2-Benzimidazolyl)-3-(3-chlorophenyl)-2-propen-1-one: Similar structure with a chloro group instead of a nitro group.
(E)-1-(2-Benzimidazolyl)-3-(3-methylphenyl)-2-propen-1-one: Similar structure with a methyl group instead of a nitro group.
Uniqueness
(E)-1-(2-Benzimidazolyl)-3-(3-nitrophenyl)-2-propen-1-one is unique due to the specific positioning of the nitro group, which can influence its chemical reactivity and biological activity. The combination of the benzimidazole ring and the nitrophenyl group imparts distinct properties that differentiate it from other similar compounds.
Propiedades
Fórmula molecular |
C16H11N3O3 |
|---|---|
Peso molecular |
293.28 g/mol |
Nombre IUPAC |
1-(1H-benzimidazol-2-yl)-3-(3-nitrophenyl)prop-2-en-1-one |
InChI |
InChI=1S/C16H11N3O3/c20-15(16-17-13-6-1-2-7-14(13)18-16)9-8-11-4-3-5-12(10-11)19(21)22/h1-10H,(H,17,18) |
Clave InChI |
FPDSORYKBFSUHS-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)NC(=N2)C(=O)C=CC3=CC(=CC=C3)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


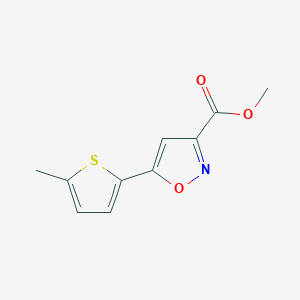
![Ethyl 3-[(2-Isopropyl-4-methyl-3-pyridyl)amino]-2,5-dioxo-2,5-dihydro-1H-pyrrole-1-carboxylate](/img/structure/B13693560.png)
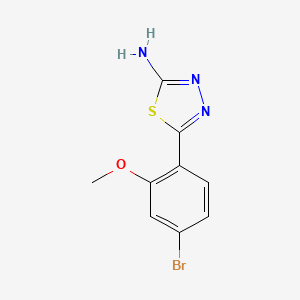
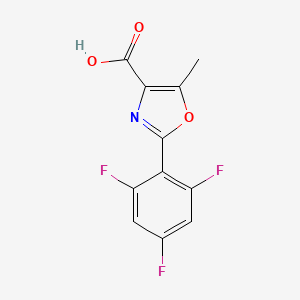
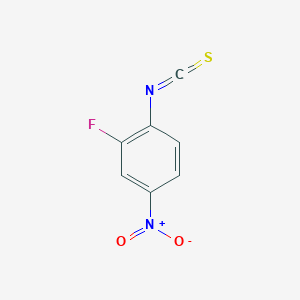

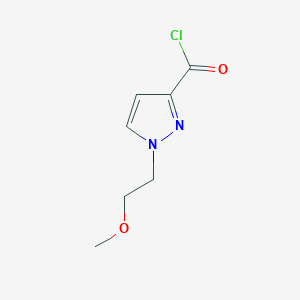
![3-(Bicyclo[4.2.0]octa-1,3,5-trien-3-yl)azetidine](/img/structure/B13693608.png)
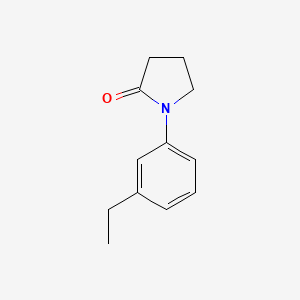
![3-Bromo-8-chlorothieno[2,3-g]quinoline 1,1-Dioxide](/img/structure/B13693622.png)
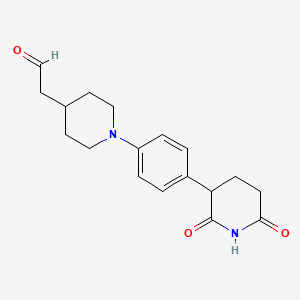
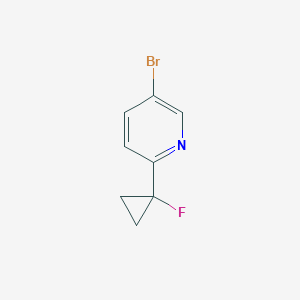
![[2-Chloro-3-[2-chloro-3-(trifluoromethylsulfonyloxy)phenyl]phenyl] trifluoromethanesulfonate](/img/structure/B13693635.png)
